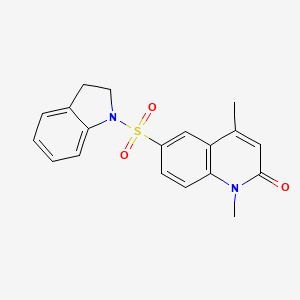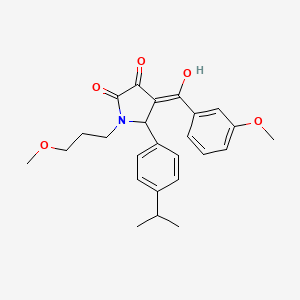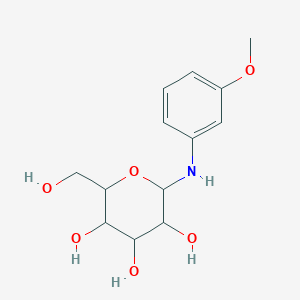![molecular formula C19H17BrFNO5 B11056620 5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11056620.png)
5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound that features a combination of bromine, methoxy, fluorophenyl, and oxazole groups
Preparation Methods
The synthesis of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Bromination: Introduction of a bromine atom into the benzodioxole ring.
Methoxylation: Addition of methoxy groups to the benzodioxole ring.
Formation of the Oxazole Ring: This step involves the cyclization of intermediates to form the oxazole ring.
Fluorophenyl Substitution: Introduction of the fluorophenyl group into the molecule.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Coumarin Derivatives: Widely studied for their biological activities.
Indole Derivatives: Known for their broad spectrum of biological activities
These compounds share structural similarities but differ in their specific functional groups and biological activities, making each unique in its applications and properties.
Properties
Molecular Formula |
C19H17BrFNO5 |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H17BrFNO5/c1-23-16-13(15(20)17(24-2)19-18(16)25-9-26-19)7-12-8-14(22-27-12)10-3-5-11(21)6-4-10/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
DGOYMQMFXYDIGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5-(4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11056540.png)

![Prop-2-en-1-yl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate](/img/structure/B11056557.png)
![Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11056571.png)
![5-(5-Fluoro-2-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11056574.png)

![1-[5-chloro-2-(1H-imidazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B11056583.png)
![Benzyl 5-(4-chloro-3-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11056585.png)
![8,10-Dimethyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11056592.png)
![3-(thiophen-3-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056595.png)

![3-Cyclopropyl-6-(3,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056604.png)
![9-(Hydroxyimino)-1-(3-methylphenyl)naphtho[2,3-d][1,2,3]triazol-4-one](/img/structure/B11056607.png)
![Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-](/img/structure/B11056610.png)
